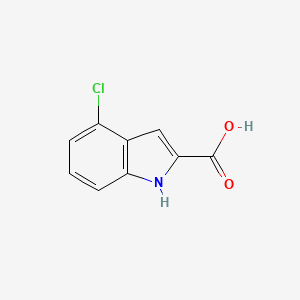

4-Chloro-1H-indole-2-carboxylic acid

描述

Contextualizing Indole (B1671886) Derivatives in Medicinal Chemistry and Drug Discovery

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry, renowned for its wide range of biological activities. mdpi.comnih.gov This structural motif is present in numerous essential biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin, which are crucial for regulating mood, sleep, and appetite. mdpi.com The indole core is also found in complex natural alkaloids with a history of medicinal use, such as the antihypertensive agent reserpine. tandfonline.com

In modern drug discovery, synthetic indole derivatives have been developed into important therapeutic agents. nih.govtandfonline.com A prominent example is Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) that leverages the indole structure to exert its effects. mdpi.com Researchers have extensively explored indole-based compounds for a multitude of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. mdpi.comnih.gov Their versatility allows them to interact with a diverse array of biological targets, such as enzymes like kinases and topoisomerases, and G protein-coupled receptors. tandfonline.com The ability to readily functionalize the indole ring at various positions enables chemists to fine-tune the pharmacological properties of these molecules, making it a central focus in the development of novel drugs. nih.gov

Significance of Halogenation (specifically chlorine) in Indole Scaffold Design and Bioactivity Enhancement

The introduction of halogen atoms, such as chlorine, into a drug molecule is a common and powerful strategy in medicinal chemistry to enhance its therapeutic profile. taylorandfrancis.comresearchgate.net Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity (fat solubility), electronic character, and metabolic stability. taylorandfrancis.com These modifications can lead to improved bioactivity, better membrane permeability, and more favorable pharmacokinetics. taylorandfrancis.com

Specifically, adding a chlorine atom to an indole scaffold can serve several purposes. It can fill small hydrophobic pockets in a protein target, leading to stronger binding interactions. researchgate.net The electron-withdrawing nature of chlorine can modulate the reactivity of the indole ring and influence its interactions with biological macromolecules. nih.gov Furthermore, halogenation can block sites of metabolic attack, prolonging the drug's duration of action in the body. researchgate.net This strategy has been successfully employed in the design of agrochemicals and a significant number of pharmaceutical drugs. researchgate.netmdpi.com The targeted placement of chlorine on the indole ring, as seen in 4-Chloro-1H-indole-2-carboxylic acid, is a deliberate design choice aimed at optimizing the molecule's potential as a pharmacophore.

Research Trajectory and Prominence of this compound and its Analogs in Scientific Literature

This compound (CAS 24621-73-6) and its derivatives are prominent subjects in scientific literature, primarily serving as key building blocks for the synthesis of novel bioactive compounds. scbt.comrug.nl Research has demonstrated that this scaffold is a versatile starting point for creating more complex molecules targeting a range of diseases.

One significant area of research involves the development of HIV-1 integrase inhibitors. Scientists have used the indole-2-carboxylic acid core to design compounds that can chelate magnesium ions in the enzyme's active site, a crucial mechanism for inhibiting viral replication. mdpi.comrsc.org In these studies, derivatives featuring halogenation on the indole ring were synthesized and evaluated, with some compounds showing potent inhibitory activity. mdpi.com

Another therapeutic avenue for analogs of this compound is in the treatment of inflammatory conditions like asthma. The indole-2-carboxylic acid moiety has been identified as an essential component in a novel class of selective cysteinyl-leukotriene 1 (CysLT1) receptor antagonists. nih.gov Starting from a dichlorinated indole-2-carboxylate (B1230498), researchers developed highly potent antagonists. nih.gov

Furthermore, various indole-2-carboxamides, many of which are derived from halogenated indole-2-carboxylic acids, have been synthesized and evaluated for their antiproliferative activity against cancer cells and for their potential as antitubercular agents. nih.govnih.gov The data below highlights the activity of several halogenated indole-2-carboxamide analogs in different biological assays.

Table 1. Biological Activity of Selected Halogenated Indole Analogs

| Compound/Analog | Target/Assay | Measured Activity (IC₅₀/MIC) | Source |

|---|---|---|---|

| 5d (5-Chloro-3-methyl-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide) | Antiproliferative (4 cancer cell lines) | GI₅₀ = 1.05 µM | nih.gov |

| 5e (5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide) | Antiproliferative (4 cancer cell lines) | GI₅₀ = 0.95 µM | nih.gov |

| 8g (N-Rimantadine-4,6-dichloroindole-2-carboxamide) | Antitubercular (M. tb H37Rv) | MIC = 0.32 µM | nih.gov |

| 20a (6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid) | HIV-1 Integrase Inhibition | IC₅₀ = 0.13 µM | mdpi.com |

The consistent use of chloro-substituted indole-2-carboxylic acids as a foundational element in the discovery of new potential therapeutics underscores their importance in contemporary medicinal chemistry research.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZHQADIRFFCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179367 | |

| Record name | 4-Chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24621-73-6 | |

| Record name | 4-Chloro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24621-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24621-73-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 1h Indole 2 Carboxylic Acid and Its Advanced Derivatives

Established Synthetic Pathways to the 4-Chloro-1H-indole-2-carboxylic Acid Core

The construction of the this compound framework can be achieved through several classical and modified indole (B1671886) syntheses. These methods offer different strategic advantages depending on the availability of starting materials and desired substitution patterns.

Fischer Indole Synthesis and its Adaptations for Halogenated Indoles

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a versatile route to indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.com For the synthesis of this compound, this method typically involves the reaction of (3-chlorophenyl)hydrazine (B1595953) with pyruvic acid or a pyruvate (B1213749) ester.

The general mechanism commences with the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. researchgate.net Subsequent acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement leads to the formation of a di-imine intermediate. Aromatization and intramolecular cyclization, followed by the elimination of ammonia, yield the final indole ring system. mdpi.comresearchgate.net

| Step | Reaction | Reactants | Key Intermediates |

| 1 | Phenylhydrazone Formation | (3-chlorophenyl)hydrazine, Pyruvic acid | (3-Chlorophenyl)hydrazone of pyruvic acid |

| 2 | Cyclization (Fischer Indole Synthesis) | (3-Chlorophenyl)hydrazone of pyruvic acid, Acid catalyst | Di-imine, Aminoindoline |

Reissert Indole Synthesis Modifications

The Reissert indole synthesis offers an alternative pathway, starting from an ortho-nitrotoluene derivative. wikipedia.org For the synthesis of this compound, the starting material would be 2-chloro-6-nitrotoluene. cdnsciencepub.com

The classical Reissert synthesis involves the condensation of the o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. researchgate.netwikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc dust in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia, to yield the indole-2-carboxylic acid. researchgate.netwikipedia.org The reduction of the nitro group to an amine is followed by an intramolecular condensation with the adjacent ketone functionality. researchgate.net

| Step | Reaction | Starting Material | Key Intermediate | Product |

| 1 | Condensation | 2-Chloro-6-nitrotoluene, Diethyl oxalate | Ethyl 2-(2-chloro-6-nitrophenyl)-2-oxoacetate | |

| 2 | Reductive Cyclization | Ethyl 2-(2-chloro-6-nitrophenyl)-2-oxoacetate | 2-Amino-6-chlorophenylpyruvic acid derivative | This compound |

Condensation Reactions with 2-Halo Aryl Aldehydes or Ketones

While less common for the direct synthesis of indole-2-carboxylic acids, condensation reactions involving appropriately substituted aromatic aldehydes or ketones can be adapted. A pertinent example is the reaction of a 2-haloaryl carbonyl compound with an amine. For instance, a palladium-catalyzed reaction has been reported for the synthesis of 4-chloroindole (B13527) compounds starting from N-protected indole-3-carbaldehydes and N-chlorosuccinimide (NCS). google.com Although this specific example leads to a 3-formyl derivative, the principle of introducing the chloro substituent at the 4-position via a guided C-H activation highlights a modern approach that could potentially be adapted.

Building Block Approach from Substituted Anilines

Synthesizing the indole ring from a substituted aniline (B41778) provides a direct method to incorporate the desired chloro-substituent. 3-Chloroaniline (B41212) serves as a key starting material in several synthetic strategies. chemicalbook.comwikipedia.org One such approach involves the reaction of the aniline with a suitable three-carbon synthon that will form the pyrrole (B145914) ring.

For example, a multicomponent reaction, such as the Ugi reaction, can be employed. A four-component reaction involving 4-chloroaniline, an aldehyde, indole-2-carboxylic acid, and an isocyanide has been demonstrated to produce complex indole-fused polyheterocycles after a subsequent palladium-catalyzed cyclization. rug.nl While this leads to a more complex scaffold, it illustrates the utility of substituted anilines as foundational building blocks. A more direct approach involves the reaction of 3-chloroaniline with a pyruvate derivative or a related α-keto acid under conditions that promote cyclization.

Advanced Derivatization Strategies of the this compound Scaffold

The carboxylic acid functional group at the 2-position of the indole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Esterification and Subsequent Hydrolysis to Carboxylic Acids

The carboxylic acid of this compound can be readily converted to its corresponding esters. This esterification is often performed for several reasons, including protection of the carboxylic acid group during subsequent reactions at other positions of the indole ring, or to modulate the compound's physicochemical properties, such as solubility and cell permeability.

A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. dundee.ac.uk For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 4-chloro-1H-indole-2-carboxylate. orgsyn.orgnih.gov

The ester can then be hydrolyzed back to the parent carboxylic acid when desired. This is typically achieved by saponification, which involves treating the ester with a base, such as aqueous potassium hydroxide (B78521) or sodium hydroxide, followed by acidification. mdpi.comorgsyn.org This esterification-hydrolysis sequence provides a robust strategy for the temporary protection of the carboxylic acid functionality.

| Reaction | Reagents and Conditions | Product |

| Esterification | This compound, Alcohol (e.g., Ethanol), Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 4-chloro-1H-indole-2-carboxylate |

| Hydrolysis | Ethyl 4-chloro-1H-indole-2-carboxylate, Base (e.g., KOH), Water/Alcohol mixture, Heat, followed by Acidification | This compound |

N-Substitution Processes on the Indole Nitrogen

Modification of the indole nitrogen (N-1 position) is a common strategy to alter the physicochemical and pharmacological properties of indole derivatives. For instance, the synthesis of 1-methyl-1H-indole-2-carboxylic acid has been documented, involving the methylation of the indole nitrogen. mdpi.com This process typically involves reacting the parent indole with a methylating agent in the presence of a base. mdpi.com

A general procedure for N-alkylation involves dissolving the starting indole-2-carboxylate (B1230498) in a suitable dry solvent like dimethylformamide (DMF) under an inert atmosphere. mdpi.com A base, such as potassium carbonate, is added, followed by the alkylating agent, for example, dimethyl carbonate. mdpi.com The reaction mixture is then heated to drive the substitution. mdpi.com The progress of the reaction can be monitored by the change in color of the solution. mdpi.com Upon completion, the product is isolated through aqueous workup and extraction. mdpi.com

Table 1: N-Substitution of Indole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|

Acylation and Alkylation at the C-3 Position

The C-3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, such as Friedel-Crafts acylation and alkylation. masterorganicchemistry.comlibretexts.orgyoutube.com These reactions introduce acyl or alkyl groups, respectively, onto the C-3 carbon, further diversifying the indole scaffold.

Friedel-Crafts Acylation: This reaction involves treating the indole with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). masterorganicchemistry.comorganic-chemistry.org The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion. masterorganicchemistry.com The electron-rich indole ring then attacks the acylium ion, leading to the formation of a C-3 acylated indole. masterorganicchemistry.com An advantage of this method is that the resulting ketone is a deactivated product, which prevents further substitution reactions. organic-chemistry.org

Friedel-Crafts Alkylation: Similarly, alkyl groups can be introduced at the C-3 position using an alkyl halide and a Lewis acid catalyst. libretexts.orgnih.gov The catalyst facilitates the formation of a carbocation electrophile from the alkyl halide, which is then attacked by the indole ring. libretexts.org A significant consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangements, where a less stable carbocation can rearrange to a more stable one via hydride or alkyl shifts, leading to a mixture of products. masterorganicchemistry.comlibretexts.org For instance, reacting benzene (B151609) with 1-chlorobutane (B31608) can yield both n-butylbenzene and sec-butylbenzene. libretexts.org

Table 2: Examples of Friedel-Crafts Reactions on Aromatic Rings

| Reaction Type | Substrate | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Acylation | Benzene | Acetyl chloride, AlCl3 | Acetophenone | No carbocation rearrangement | libretexts.org |

Formation of Indole-2-carboxamides via Coupling Reactions

The carboxylic acid functionality at the C-2 position of this compound is a versatile handle for the synthesis of amides. Amide bond formation, typically achieved through coupling reactions, is a cornerstone of medicinal chemistry. arkat-usa.org These reactions involve activating the carboxylic acid and then reacting it with a primary or secondary amine.

A common method employs a coupling reagent, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). nih.gov This approach has been successfully used to synthesize a series of indole-2-carboxamides by coupling various substituted indole-2-carboxylic acids with different amines. nih.gov For example, this compound can be coupled with various amines to generate a library of N-substituted 4-chloro-1H-indole-2-carboxamides.

The synthesis of these carboxamides is often a key step in the development of new therapeutic agents. arkat-usa.orgnih.gov The biological activity of the resulting compounds can be fine-tuned by varying the substituents on both the indole core and the amine component. nih.gov

Table 3: Synthesis of Indole-2-carboxamides

| Indole Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |

|---|---|---|---|---|

| 4a-d (Generic) | Appropriate amines | BOP, DIPEA, DCM | 5a-k, 6a-c, 7 (Generic) | nih.gov |

| 1H-Indole-2-carboxylic acid | 4-Aminophenol | Method A (ACN as solvent) | N-(4-Hydroxyphenyl)-1H-indole-2-carboxamide | mdpi.com |

Incorporation of Diverse Heterocyclic Moieties

The versatility of the indole scaffold can be further enhanced by incorporating other heterocyclic rings. This can be achieved through various synthetic strategies, including palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions have been utilized to introduce a variety of substituents at different positions of the indole ring, leading to di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov

Another approach involves the construction of fused heterocyclic systems. For example, a Ugi four-component reaction followed by a palladium-catalyzed cyclization has been employed to synthesize tetracyclic indolo[3,2-c]quinolinones from indole-2-carboxylic acids. rug.nl This multicomponent reaction strategy allows for the rapid assembly of complex and diverse molecular architectures from simple, commercially available starting materials. rug.nl

Intramolecular Cyclization Reactions for Tricyclic Structures

Intramolecular cyclization reactions are powerful tools for the construction of fused polycyclic systems containing an indole nucleus. encyclopedia.pub These reactions create new rings by forming a bond between two atoms within the same molecule. Transition metals, particularly palladium, are often used to catalyze these transformations. encyclopedia.pub

One notable example is the intramolecular Heck reaction, which can be used to synthesize 3,4-fused tricyclic indole skeletons. encyclopedia.pub This process often involves two consecutive palladium-catalyzed reactions. encyclopedia.pub The choice of ligand is crucial for the success of these reactions; for example, 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) has been used as a ligand in the palladium-catalyzed synthesis of various tricyclic indole products. encyclopedia.pub The substituents on the indole ring can influence the reaction outcome. For instance, indole substrates with fluorine and chlorine at the 7-position have been successfully cyclized to yield the corresponding tricyclic products. encyclopedia.pub

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. durham.ac.uknih.gov The use of microwave irradiation can significantly reduce reaction times, from hours to minutes. durham.ac.ukresearchgate.net

This technology has been successfully applied to various indole syntheses, including the Leimgruber–Batcho, Fischer, and Madelung reactions. durham.ac.uknih.gov For example, in the Leimgruber–Batcho indole synthesis, microwave heating has been shown to enhance the condensation reaction, a key step in the sequence. durham.ac.uk The addition of Lewis acids can further reduce reaction times and improve product quality. durham.ac.uk

Microwave-assisted synthesis has also been employed for the preparation of indole-2-carboxylic acid esters. researchgate.net By condensing 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation, the desired products can be obtained in excellent yields and with short reaction times. researchgate.net Solvent-free conditions under microwave irradiation have also been explored for reactions like the Madelung indole synthesis, offering a more environmentally friendly approach. sciforum.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Enamine Adduct Synthesis | Conventional Heating (110 °C) | 22 hours | 97% | durham.ac.uk |

| Enamine Adduct Synthesis | Microwave Heating (180 °C) | 4.5 hours | 95% (isolated) | durham.ac.uk |

Chemo- and Regioselective Synthesis of this compound Derivatives

Chemo- and regioselectivity are critical aspects of organic synthesis, enabling the targeted modification of a specific functional group or position within a molecule that has multiple reactive sites. The indole nucleus, with its various reactive positions (N-1, C-2, C-3, and the benzene ring), presents a challenge and an opportunity for selective functionalization.

The direct C-H functionalization of indoles offers an atom-economical approach to introduce substituents. For example, the sulfenylation of indoles typically occurs at the electron-rich C-3 position. researchgate.net However, by carefully choosing reagents and reaction conditions, it is possible to achieve regioselective functionalization at other positions. For instance, methods have been developed for the regioselective synthesis of 3-arylthioindole derivatives. researchgate.net

Multicomponent reactions under microwave irradiation have been utilized for the chemo- and regioselective synthesis of complex molecules like spiro[pyrrolidine-2,3′-oxindoles]. mdpi.com Furthermore, catalytic systems can facilitate the regioselective synthesis of triazoles from surrogates of α-fluoroalkynes. rsc.org The development of new synthetic methods that allow for precise control over chemo- and regioselectivity is crucial for the efficient synthesis of complex indole derivatives with desired biological activities. mdpi.com

Biological Activities and Mechanistic Investigations of 4 Chloro 1h Indole 2 Carboxylic Acid and Its Analogues

Anticancer and Antiproliferative Activities

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the initial and rate-limiting step in tryptophan catabolism via the kynurenine (B1673888) pathway. uni.lu The overexpression of these enzymes in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites, which together suppress the host's immune response and allow cancer cells to evade immune detection. uni.lu Consequently, the dual inhibition of both IDO1 and TDO presents a promising strategy for cancer immunotherapy. uni.lu

Derivatives of indole-2-carboxylic acid have been identified as a novel scaffold for potent dual inhibitors of IDO1 and TDO. uni.lu Researchers have synthesized and evaluated various analogues, demonstrating that modifications to the indole (B1671886) core can yield compounds with significant inhibitory activity. For instance, a series of 6-acetamido-indole-2-carboxylic acid derivatives were found to be effective dual inhibitors with IC₅₀ values in the low micromolar range. uni.lunih.gov One of the most potent compounds in this series, designated 9o-1 , exhibited an IC₅₀ value of 1.17 µM for IDO1 and 1.55 µM for TDO. uni.lunih.gov Further investigation led to the identification of a para-benzoquinone derivative, 9p-O , which showed even stronger inhibition against both enzymes, with IC₅₀ values in the double-digit nanomolar range. uni.lunih.gov

Molecular docking and dynamic simulations have provided insights into the binding modes of these compounds within the active sites of IDO1 and TDO, guiding further structural optimization for this class of dual inhibitors. nih.gov The development of a single molecule that can target both enzymes offers potential advantages over combination therapies, including fewer side effects and reduced complexity in terms of drug interactions and metabolism. selleckchem.com

| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 19 | 8.40 | 8.48 | selleckchem.com |

| Compound 9o-1 | 1.17 | 1.55 | uni.lunih.gov |

| Compound 9p-O | Nanomolar range | Nanomolar range | uni.lunih.gov |

Modulation of Protein Kinases (e.g., EGFRT790M, BRAFV600E)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The epidermal growth factor receptor (EGFR) and BRAF kinase are key targets in cancer therapy. However, the emergence of resistance mutations, such as EGFRT790M, necessitates the development of new inhibitors.

Derivatives of 5-chloro-indole-2-carboxylate have been designed and synthesized as potent inhibitors of both wild-type and mutant protein kinases. mdpi.com A series of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid derivatives demonstrated significant antiproliferative effects. mdpi.com Further modifications led to a series of pyrazino[1,2-a]indol-1(2H)-ones, with one derivative showing inhibitory activity against both EGFR (IC₅₀ = 0.08 µM) and BRAFV600E (IC₅₀ = 0.15 µM). mdpi.com

Another study focused on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent inhibitors of both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M. nih.gov Several of these compounds displayed promising antiproliferative activity, with mean GI₅₀ values ranging from 29 nM to 47 nM against a panel of four cancer cell lines. nih.govnih.gov The most potent derivative, compound 5f , had a GI₅₀ of 29 nM, outperforming the reference drug erlotinib (B232). nih.govnih.gov This compound also showed potent inhibition of both EGFRWT and EGFRT790M. nih.gov

| Compound | Target Kinase | IC₅₀ | Reference |

|---|---|---|---|

| Compound VI (pyrazino[1,2-a]indol-1(2H)-one) | EGFR | 0.08 µM | mdpi.com |

| Compound VI (pyrazino[1,2-a]indol-1(2H)-one) | BRAFV600E | 0.15 µM | mdpi.com |

| Compound Va | EGFR | 71 nM | mdpi.com |

| Compound Va | BRAFV600E | 77 nM | mdpi.com |

| Compound 5f (indole-2-carboxamide) | EGFRWT | 31 nM | nih.gov |

| Compound 5f (indole-2-carboxamide) | EGFRT790M | 45 nM | nih.gov |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov The indole scaffold is a "privileged" structure found in many natural and synthetic tubulin polymerization inhibitors. mdpi.comnih.gov While direct studies on 4-Chloro-1H-indole-2-carboxylic acid are limited in this context, its analogues, particularly indole-2-carboxamides and carbohydrazides, have shown significant activity.

Arylthioindoles (ATIs) are a class of potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on β-tubulin. unipi.it ATI derivatives with an aromatic ring at position 2 of the indole nucleus inhibit tubulin assembly and cancer cell growth. unipi.it For example, ATI derivatives with a halogen atom at position 5 have proven to be potent tubulin assembly inhibitors. unipi.it Similarly, a class of indole-2-carbohydrazides was synthesized and evaluated as potent tubulin polymerization inhibitors, showing significant antiproliferative activity against leukemia and non-small cell lung cancer cell lines. nih.gov Another study found that an indole tubulin inhibitor, BPROL075, strongly inhibits tubulin polymerization and shows nanomolar inhibitory activity against various tumor cell lines. mdpi.com These findings suggest that the indole-2-carboxylic acid framework is a viable starting point for developing new tubulin-targeting agents.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. nih.gov Their inhibition can lead to chromatin relaxation and the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. nih.gov

HDAC inhibitors are categorized into several chemical classes, including hydroxamic acids, benzamides, and aliphatic carboxylic acids. nih.govnih.gov The carboxylic acid class, which includes compounds like sodium butyrate (B1204436) and valproic acid, was one of the first groups of HDAC inhibitors to be investigated. nih.gov Research has shown that modifying the basic carboxylic acid structure, for example by incorporating phenolic groups, can yield potent HDAC inhibitors. nih.gov While specific research on this compound as an HDAC inhibitor is not extensive, its core structure aligns with the general pharmacophore of carboxylic acid-based HDAC inhibitors. Furthermore, some studies have shown that HDAC inhibitors can regulate immune responses through the induction of IDO, creating a mechanistic link between these two anticancer strategies. nih.gov The development of spirooxindole-derived compounds containing a hydroxamic acid group has also led to dual inhibitors of HDAC and MDM2, highlighting the versatility of indole-based scaffolds in targeting epigenetic mechanisms. nih.gov

HIV-1 Integrase Strand Transfer Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host genome. unipi.it As there is no equivalent enzyme in human cells, it is a highly specific target for antiviral therapy. unipi.it Integrase strand transfer inhibitors (INSTIs) are a key class of antiretroviral drugs.

Recent studies have identified indole-2-carboxylic acid as a potent scaffold for developing new INSTIs. unipi.it Through virtual screening and subsequent optimization, researchers discovered that an indole-2-carboxylic acid derivative effectively inhibited the strand transfer activity of HIV-1 integrase. unipi.it The inhibitory mechanism involves the indole core and the C2 carboxyl group chelating the two Mg²⁺ ions within the enzyme's active site. unipi.it Further structural modifications, such as adding a long branch to the C3 position of the indole core, significantly enhanced the inhibitory effect. One such optimized derivative, 20a , demonstrated a marked increase in potency with an IC₅₀ value of 0.13 µM. unipi.it These findings indicate that the indole-2-carboxylic acid framework is a promising starting point for the design of novel and effective HIV-1 integrase inhibitors. unipi.it

Antiproliferative Effects in Various Cancer Cell Lines

Analogues of this compound have demonstrated broad antiproliferative activity against a variety of human cancer cell lines. The potency of these compounds often depends on the specific substitutions on the indole ring.

For example, nortopsentin analogues, which are related to indole structures, have shown significant growth inhibitory effects. nih.gov Compound 4c , an indolyl-thiazolyl-pyrrolo[2,3-c]pyridine, exhibited antiproliferative activity against a panel of human cancer cell lines with GI₅₀ values ranging from 0.93 to 4.70 µM. nih.gov It was particularly effective against the HCT-116 colorectal carcinoma cell line with a GI₅₀ of 2.35 µM. nih.gov

In another study, a series of N-benzyl-1H-indole-2-carbohydrazides were synthesized and tested. Compound 4e from this series was the most active, with IC₅₀ values of 0.57 µM, 1.95 µM, and 3.49 µM against MCF-7 (breast), HCT-116 (colorectal), and A549 (lung) cancer cells, respectively.

Derivatives of 5-chloro-indole-2-carboxylate have also shown potent antiproliferative effects. mdpi.com Compound 3e was identified as the most potent derivative against four cancer cell lines, with a mean GI₅₀ of 29 nM, which was more potent than the reference drug erlotinib (GI₅₀ = 33 nM). mdpi.com It showed particular efficacy against Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cancer cell lines. mdpi.com

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 4c (Nortopsentin analogue) | HCT-116 (Colorectal) | GI₅₀ | 2.35 µM | nih.gov |

| Compound 4e (Indole-2-carbohydrazide) | MCF-7 (Breast) | IC₅₀ | 0.57 µM | |

| Compound 4e (Indole-2-carbohydrazide) | HCT-116 (Colorectal) | IC₅₀ | 1.95 µM | |

| Compound 4e (Indole-2-carbohydrazide) | A549 (Lung) | IC₅₀ | 3.49 µM | |

| Compound 3e (Indole-2-carboxylate) | Overall (4 lines) | Mean GI₅₀ | 29 nM | mdpi.com |

| Compound 3b (Indole-2-carboxylate) | MCF-7 (Breast) | IC₅₀ | 32 nM | mdpi.com |

| Compound 5f (Indole-2-carboxamide) | Overall (4 lines) | Mean GI₅₀ | 29 nM | nih.govnih.gov |

Antimicrobial and Antiparasitic Activities

The indole-2-carboxylic acid framework is a recurring motif in compounds investigated for their therapeutic potential against various pathogens, including bacteria, fungi, and parasites.

Antibacterial and Antifungal Effects

While specific studies on the 4-chloro substituted version are not extensively detailed in the public domain, research on analogous indole-2-carboxylic acid derivatives has shown notable antimicrobial properties. A study on new ester and amide derivatives of indole-2-carboxylic acid highlighted their potential against both bacteria and fungi. fabad.org.trresearchgate.net One of the amide derivatives was identified as the most active against Enterococcus faecalis and also showed significant activity against the fungus Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. fabad.org.trresearchgate.net Several other tested compounds in the same series demonstrated measurable antifungal activity against C. albicans. fabad.org.trresearchgate.net

Further research into indole-2-carboxamides, which are structurally related to the acid, has demonstrated potent and selective activity against a range of mycobacterial species. These compounds target the essential MmpL3 transporter, crucial for building the mycobacterial cell envelope. nih.gov This targeted action makes them selective for mycobacteria with minimal activity against other bacteria like S. aureus or P. aeruginosa. nih.gov For instance, a 4,6-dimethyl indole-2-carboxamide with a cyclooctyl head group showed potent pan-mycobacterial activity, with MIC values as low as 0.0039 µg/mL against certain Mycobacterium species. nih.gov

Another analogue, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has also demonstrated promising antifungal capabilities, leading to further studies on its potential for topical treatment of fungal infections. nih.gov

Table 1: Antimicrobial Activity of Selected Indole-2-Carboxylic Acid Analogues

| Compound/Analogue Type | Target Organism | Activity (MIC) | Source(s) |

| Amide derivative of indole-2-carboxylic acid | Enterococcus faecalis | Most active in series | fabad.org.trresearchgate.net |

| Amide derivative of indole-2-carboxylic acid | Candida albicans | 8 µg/mL | fabad.org.trresearchgate.net |

| Ester/Amide derivatives of indole-2-carboxylic acid | Candida albicans | 32-64 µg/mL | fabad.org.tr |

| 4,6-dimethyl indole-2-carboxamide (cyclooctyl) | Mycobacterium species | 0.0039 - 0.625 µg/mL | nih.gov |

Anti-Trypanosoma cruzi Activity

The protozoan parasite Trypanosoma cruzi is the causative agent of Chagas disease, a condition for which new therapeutic options are needed. Phenotypic screening of compound libraries has identified the substituted indole scaffold as a promising starting point for the development of new anti-trypanosomal agents. gazi.edu.tr

Anti-inflammatory and Immunomodulatory Effects

The indole-2-carboxylic acid scaffold has been linked to anti-inflammatory and immunomodulatory activities through various mechanisms. One of the key connections is the interaction of its analogues with the orphan G protein-coupled receptor GPR17, which is considered a potential drug target for inflammatory diseases. nih.govresearchgate.net

Beyond receptor-mediated pathways, other indole derivatives have shown direct effects on inflammatory processes. A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that they could effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators in RAW264.7 macrophage cells. nih.gov The most potent compound in this series inhibited nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) with IC₅₀ values of 10.992 µM, 2.294 µM, and 12.901 µM, respectively. nih.gov

Furthermore, indole derivatives of ursolic acid were shown to significantly reduce the LPS-induced upregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages. chemrxiv.org These compounds also upregulated the anti-inflammatory cytokine IL-10 and reduced the protein expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org

In the context of immunomodulation for cancer therapy, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are critical in tryptophan metabolism and are considered important targets for tumor immunotherapy. A number of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors of both IDO1 and TDO, with the lead compound showing IC₅₀ values of 1.17 µM and 1.55 µM, respectively. nih.gov

Table 2: Anti-inflammatory Activity of Selected Indole-2-Carboxylic Acid Analogues

| Analogue Type | Target/Assay | Finding | IC₅₀ Value | Source(s) |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | NO release (LPS-induced) | Inhibition | 10.992 µM | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | IL-6 release (LPS-induced) | Inhibition | 2.294 µM | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | TNF-α release (LPS-induced) | Inhibition | 12.901 µM | nih.gov |

| 6-acetamido-indole-2-carboxylic acid derivative | IDO1 Enzyme | Inhibition | 1.17 µM | nih.gov |

| 6-acetamido-indole-2-carboxylic acid derivative | TDO Enzyme | Inhibition | 1.55 µM | nih.gov |

Receptor-Mediated Activities

The biological effects of many compounds are mediated through their interaction with cellular receptors. Analogues of this compound have been identified as modulators of G protein-coupled receptors (GPCRs), a large family of receptors integral to signal transduction. nih.gov

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs are a major class of drug targets, and identifying new ligands that modulate their activity is a key area of pharmaceutical research. mdpi.com The indole nucleus is a privileged scaffold that has been successfully utilized in the design of ligands for various GPCRs. Research has specifically implicated indole-2-carboxylic acid derivatives in the modulation of the orphan receptor GPR17. researchgate.net

The orphan receptor GPR17, for which the endogenous ligand was not originally known, has emerged as a potential therapeutic target for conditions including inflammatory diseases. fabad.org.trresearchgate.net A significant breakthrough in this area was the identification of 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) as a moderately potent agonist of GPR17. researchgate.net This discovery prompted further investigation into the structure-activity relationships (SAR) of this class of compounds. nih.govresearchgate.net

The research revealed that substitutions on the indole ring were critical for potency. While large, lipophilic groups were well-tolerated at the 6-position, the 4-position only permitted small substituents without a loss of potency. nih.govresearchgate.net This led to the development of highly potent and selective GPR17 agonists. fabad.org.trnih.gov For example, a derivative featuring a 4-fluoro and a 6-bromo substitution (PSB-18422) was found to be a particularly potent agonist with an EC₅₀ value of 27.9 nM. fabad.org.trnih.gov Another potent compound, with a 4-chloro and a 6-hexyloxy substitution (PSB-1767), had an EC₅₀ of 67.0 nM. fabad.org.trnih.gov These compounds demonstrated high selectivity for GPR17 over other related receptors. nih.govresearchgate.net

Table 3: GPR17 Agonist Activity of Selected Indole-2-Carboxylic Acid Analogues

| Compound Name/Substitutions | Activity | Potency (EC₅₀) | Source(s) |

| MDL29,951 (3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) | GPR17 Agonist | Moderately Potent | nih.govresearchgate.net |

| PSB-18422 (4-fluoro-6-bromo derivative) | GPR17 Agonist | 27.9 nM | fabad.org.trnih.gov |

| PSB-18484 (4-fluoro-6-iodo derivative) | GPR17 Agonist | 32.1 nM | fabad.org.trnih.gov |

| PSB-1767 (4-chloro-6-hexyloxy derivative) | GPR17 Agonist | 67.0 nM | fabad.org.trnih.gov |

| PSB-17183 (6-hexyloxy derivative) | Partial GPR17 Agonist | 115 nM | fabad.org.trnih.gov |

| PSB-1737 (6-phenoxy derivative) | GPR17 Agonist | 270 nM | fabad.org.trnih.gov |

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

Research into the allosteric modulation of the Cannabinoid Receptor 1 (CB1) has identified several indole-2-carboxamide derivatives as significant modulators. While direct studies on this compound are not prominent, its analogs, particularly those with chloro substitutions, have been extensively investigated.

A notable class of CB1 allosteric modulators is the indole-2-carboxamides. nih.gov For instance, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, also known as ORG27569, was one of the first identified allosteric modulators for the CB1 receptor. nih.govnih.gov These compounds can increase the binding of CB1 agonists while decreasing the binding of inverse agonists. nih.govnih.gov Despite enhancing agonist binding, these modulators act as inhibitors of agonist-induced G-protein coupling. nih.gov

Structure-activity relationship (SAR) studies on indole-2-carboxamide analogs have revealed that the indole ring is crucial for maintaining high binding affinity to the allosteric site. nih.govnih.gov The substituents at the C3 position of the indole ring have a profound impact on the allosteric effects of the ligand. nih.govnih.gov For example, the compound 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide demonstrated a high binding cooperativity factor and potent antagonism of agonist-induced GTPγS binding. nih.govnih.gov These findings suggest that specific structural modifications, such as the presence of a chloro group on the indole ring, are key for the allosteric modulation of the CB1 receptor. The binding of these modulators can induce a conformational change in the receptor, which in turn affects the binding and signaling of orthosteric ligands. nih.govosti.gov

Table 1: Allosteric Modulation of CB1 by Indole-2-Carboxamide Analogs

| Compound Name | Activity | Key Findings |

|---|---|---|

| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) | CB1 Allosteric Modulator | Increases agonist binding, decreases inverse agonist binding, but inhibits agonist-induced G-protein coupling. nih.govnih.gov |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | CB1 Allosteric Modulator | Shows high binding cooperativity and potent antagonism of agonist-induced GTPγS binding. nih.govnih.gov |

NMDA-Glycine Receptor Antagonism

Indole-2-carboxylic acid (I2CA) and its derivatives are recognized as competitive antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govmedchemexpress.com This antagonism is significant because glycine acts as a co-agonist, potentiating the NMDA receptor's response to glutamate. nih.gov

Specifically, I2CA inhibits the potentiation of NMDA-gated currents by glycine. nih.gov In environments with low glycine levels, I2CA can completely block the NMDA response, which indicates that NMDA alone is not sufficient for channel activation. nih.gov Derivatives of 4,6-dichloroindole-2-carboxylic acid are also known antagonists of the glycine site associated with the NMDA receptor. ttuhsc.edu Research has shown that substitutions at the C-3 position of the 4,6-dichloroindole-2-carboxylic acid nucleus can lead to potent inhibitors of ligand binding to the glycine site. ttuhsc.edu For instance, compounds with a hydantoin (B18101) substituent at the C-3 position have been identified as very potent inhibitors. ttuhsc.edu

The affinity of these compounds for the glycine binding site can be quite high, with some derivatives exhibiting nanomolar affinity. ttuhsc.edu The inhibitory concentration (IC50) for I2CA in inhibiting glycine potentiation is approximately 105 μM, while its 5-fluoro derivative has an IC50 of 61 μM. medchemexpress.com

Table 2: NMDA-Glycine Receptor Antagonism by Indole-2-Carboxylic Acid and its Derivatives

| Compound | Type of Inhibition | IC50 / Ki |

|---|---|---|

| Indole-2-carboxylic acid (I2CA) | Competitive antagonist of glycine potentiation | IC50: 105 μM medchemexpress.com |

| 5-Fluoro-I2CA | Competitive antagonist of glycine potentiation | IC50: 61 μM, Ki: 15 μM medchemexpress.com |

| 4,6-dichloroindole-2-carboxylic acid derivatives | Glycine site antagonists | High affinity, with some derivatives in the nanomolar range. ttuhsc.edu |

Other Enzymatic Inhibitions and Activations

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Some studies have explored the inhibitory effects of various phenolic compounds on xanthine oxidase, suggesting that the structural characteristics of these compounds, such as the presence of hydroxyl groups, are important for their inhibitory activity. nih.govnih.gov While direct and extensive research on this compound as a xanthine oxidase inhibitor is not widely available, the broader class of phenolic and carboxylic acid compounds has been investigated. For example, 2,3,4-trihydroxybenzoic acid has been shown to be a potent competitive inhibitor of xanthine oxidase. nih.gov The inhibitory potential often relates to the number and position of hydroxyl groups on the aromatic ring. nih.gov

Direct Activation of Adenosine Monophosphate-activated Protein Kinase (AMPK)

AMPK is a crucial enzyme in cellular energy homeostasis. acs.org Direct activators of AMPK are of significant interest for various metabolic disorders. Research has led to the discovery of indole acid derivatives as direct AMPK activators. acs.org

Specifically, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) was identified as a direct activator of AMPK. acs.org The development of this compound involved optimizing an indazole acid lead to improve oral absorption. acs.org The indole acid structure was found to have slightly improved potency in a TR-FRET α1β1γ1 AMPK assay compared to its indazole counterpart. acs.org Further optimization efforts led to the identification of novel 4-azaindole (B1209526) derivatives with single-digit nanomolar in vitro activity. nih.gov These findings highlight the potential of chloro-substituted indole carboxylic acids as a scaffold for developing potent AMPK activators. acs.orgnih.gov

Table 3: AMPK Activation by Indole Derivatives

| Compound | Activity | Key Findings |

|---|---|---|

| 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) | Direct AMPK Activator | Optimized from an indazole lead, showing improved potency. acs.org |

| 4-azaindole derivative 16g | Direct AMPK Activator | Exhibited single-digit nM in vitro activity. nih.gov |

Antioxidant Potentials and Radical Scavenging Activities

Indolic compounds, in general, have been studied for their antioxidant and free radical-scavenging properties. researchgate.net The electron-rich nature of the indole ring system allows it to scavenge reactive oxygen species. nih.gov

The antioxidant activity of indole derivatives can be evaluated using various assays, such as the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. researchgate.netnih.gov Studies on various indole-3-substituted acids have shown varying degrees of hydrophilic and lipophilic antioxidant activity. researchgate.net For instance, indole-3-acetic acid and indole-3-propionic acid have demonstrated notable radical scavenging capabilities. researchgate.net

More complex indole derivatives, such as hybrid indole-based caffeic acid amides, have been designed and synthesized as potent free radical scavenging agents. nih.gov Some of these compounds have shown excellent DPPH radical scavenging activities, with IC50 values indicating significant antioxidant potential. nih.gov

Investigation of Molecular Mechanisms of Action and Target Interactions

The molecular mechanisms of indole-2-carboxylic acid derivatives are diverse and depend on their specific structure and biological target. For instance, in their role as NMDA receptor antagonists, they act by competitively binding to the glycine site, thereby preventing the co-agonist from potentiating receptor activity. nih.gov

As allosteric modulators of the CB1 receptor, indole-2-carboxamides bind to a site topographically distinct from the orthosteric ligand binding site. nih.govnih.gov This binding induces a conformational change that can either enhance or inhibit the binding and/or efficacy of the orthosteric ligand. nih.gov Structural studies have shown that these modulators can stabilize an intermediate state of the receptor. osti.gov

In the context of AMPK activation, indole acid derivatives like PF-06409577 act as direct allosteric activators. They bind to the AMPK complex, leading to its activation and subsequent downstream signaling that helps in maintaining cellular energy balance. acs.org

Furthermore, indole-2-carboxylic acid derivatives have been investigated as inhibitors of other enzymes, such as HIV-1 integrase. mdpi.comnih.gov Their mechanism in this context involves chelating Mg2+ ions within the active site of the enzyme and interacting with a hydrophobic cavity, thereby inhibiting its strand transfer activity. medchemexpress.commdpi.comnih.gov

Structure Activity Relationship Sar Studies of 4 Chloro 1h Indole 2 Carboxylic Acid Derivatives

Significance of the Chlorine Substituent at the 4-Position on Biological Activity

The presence of a chlorine atom at the 4-position of the indole (B1671886) ring has a profound impact on the biological profile of indole-2-carboxylic acid derivatives. This substitution is not merely a placeholder but an integral feature that often enhances potency and modulates the mechanism of action.

Research into antagonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor has identified 4,6-dichloroindole-2-carboxylic acid derivatives as particularly potent ligands. ttuhsc.edu The dual chlorination at the 4- and 6-positions appears to be a key feature for high affinity. ttuhsc.edu Similarly, in the development of antitubercular agents, a 4,6-dichloro-substituted indole-2-carboxamide demonstrated a nearly threefold increase in activity (Minimum Inhibitory Concentration [MIC] = 0.32 μM) compared to a 4,6-dimethyl analog (MIC = 0.88 μM). nih.gov

The electronic properties of the 4-chloro substituent can also influence reaction outcomes and, by extension, the types of derivatives that can be synthesized. In one study, a 4-chloro indole substrate failed to undergo a desired translocation reaction, instead yielding only a direct C2-functionalized product, highlighting the substituent's strong electronic influence. nih.gov In the context of plant auxins, 4-chloroindole-3-acetic acid (4-Cl-IAA) is recognized as a naturally occurring, potent auxin, often exhibiting higher activity than its non-chlorinated parent, indole-3-acetic acid (IAA). researchgate.net This enhanced activity underscores the favorable contribution of the 4-chloro substituent to biological function in this class of compounds. researchgate.net

Furthermore, studies on antiproliferative agents showed that dihalo-derivatives, such as 4,6-dichloro compounds, possessed greater activity than their monohalo counterparts, with the chlorine atom being better tolerated than fluorine in some cases. nih.gov

Table 1: Effect of Indole Ring Chlorination on Antitubercular Activity

| Compound | Substituents on Indole Ring | MIC (μM) | Reference |

|---|---|---|---|

| Compound 4 | 4,6-dimethyl | 0.88 | nih.gov |

| Compound 8g | 4,6-dichloro | 0.32 | nih.gov |

Role of the Carboxylic Acid Group at the 2-Position as a Pharmacophore

The carboxylic acid moiety at the C-2 position of the indole ring is a critical pharmacophore, a molecular feature necessary for a drug's biological activity. Its ability to act as a hydrogen bond donor and acceptor, as well as a metal-chelating group, is fundamental to the interaction of these derivatives with their biological targets.

In the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), the 2-carboxyl group was found to play a critical role in binding. sci-hub.se Attempts to replace it to improve drug-like properties resulted in a loss of inhibitory activity, confirming that the 2-carboxyl indole ring is an essential structural moiety for this target. sci-hub.se Similarly, for a novel class of cysteinyl leukotriene 1 (CysLT1) receptor antagonists, a derivative lacking the indole-2-carboxylic acid group was approximately 47-fold less potent, demonstrating the necessity of this group for activity. nih.gov

The chelating properties of the 2-carboxylic acid are central to the mechanism of action for HIV-1 integrase inhibitors. The indole core and the C-2 carboxyl group form a chelating triad (B1167595) with two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.comrsc.orgrsc.org This interaction is a cornerstone of their inhibitory effect. mdpi.comrsc.orgrsc.org

However, the carboxylic acid is not always the optimal functional group for potency. In some antiproliferative agents targeting EGFR and BRAF pathways, ethyl ester derivatives at the C-2 position showed significantly higher potency than the corresponding carboxylic acids. mdpi.com This suggests that the ester may function as a prodrug, being hydrolyzed to the active carboxylic acid in vivo, or that the increased lipophilicity of the ester enhances cell permeability. mdpi.com

Table 2: Importance of the C-2 Carboxylic Acid in CysLT1 Antagonism

| Compound | Key Structural Feature | Relative Potency | Reference |

|---|---|---|---|

| Hit Compound 1 | Contains indole-2-carboxylic acid moiety | Baseline | nih.gov |

| Compound 3 | Lacks indole-2-carboxylic acid moiety | ~47-fold less potent than Compound 1 | nih.gov |

Influence of Substitutions at the Indole Nitrogen (N-1 Position)

Modification at the N-1 position of the indole ring offers a valuable strategy for fine-tuning the pharmacological properties of 4-chloro-1H-indole-2-carboxylic acid derivatives. Substituents at this position can influence potency, selectivity, and physicochemical characteristics.

Studies on indole-2-carboxamides as antioxidant agents revealed that substitution at the N-1 position can lead to significant differences in activity. The introduction of a benzyl (B1604629) or a p-fluorobenzyl group at the indole nitrogen enhanced the inhibition of lipid peroxidation. tandfonline.com Specifically, a non-halogenated benzamide (B126) derivative with a p-fluorobenzyl group at N-1 showed potent superoxide (B77818) anion scavenging activity. tandfonline.com

The nature of the N-1 substituent can also affect the synthetic accessibility and reactivity of other positions on the indole ring. For instance, the presence of protecting groups like N-acetyl (N-Ac), N-tert-butoxycarbonyl (N-Boc), or N-phenyl can decrease the nucleophilicity of the C-3 position, thereby influencing the regioselectivity of certain reactions. beilstein-journals.org In contrast, other studies have shown that N-methyl (N-Me) and N-Ac groups are well-tolerated in specific rhodium-catalyzed C-H activation reactions. nih.gov The synthesis of N-methylated indole-2-carboxylic acid from the corresponding ethyl ester has also been described as a straightforward way to introduce small alkyl groups at this position. mdpi.com

Effects of Modifications and Side Chains at the C-3 Position

The C-3 position of the indole nucleus is a key site for modification, and the introduction of various side chains at this position has led to the discovery of highly potent and selective agents across different therapeutic areas.

In the field of HIV-1 integrase inhibitors, structural modifications at the C-3 position have proven to be highly effective. The introduction of a bulky, hydrophobic pharmacophore or long-chain groups, such as p-trifluorophenyl or o-fluorophenyl, into this position significantly improved inhibitory activity against the integrase enzyme. mdpi.comrsc.org Docking studies revealed that these C-3 long branches can extend into a hydrophobic cavity near the integrase active site, establishing critical interactions with amino acid residues like Tyr143 and Asn117. mdpi.com

For CysLT1 receptor antagonists, the incorporation of α,β-unsaturated amide moieties at the C-3 position was found to be an important factor for activity. nih.gov In the development of ligands for the NMDA receptor's glycine binding site, a series of 4,6-dichloroindole-2-carboxylic acids substituted at C-3 were synthesized. This work identified that derivatives bearing a hydantoin (B18101) substituent at the C-3 position were the most promising for achieving high affinity. ttuhsc.edu Conversely, for allosteric modulators of the CB1 receptor, it was found that small alkyl groups at the C-3 position were preferable for maintaining or enhancing activity. nih.gov

Contributions of Substituents at Other Indole Ring Positions (e.g., C-5, C-6, C-7) to Potency and Selectivity

Substituents at the C-5, C-6, and C-7 positions of the benzo-fused portion of the indole ring play a crucial role in modulating the potency and selectivity of this compound derivatives.

C-5 Position: For CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C-5 position enhanced potency. nih.gov In one series of antiproliferative compounds, a chloro group at C-5 was less effective than one at C-4, but in another series, it was more potent, indicating that the effect is context-dependent. nih.gov

C-6 Position: The C-6 position has been a successful target for optimization. The introduction of halogenated anilines at C-6 markedly improved the inhibitory activity of HIV-1 integrase inhibitors, an effect attributed to the formation of beneficial π-π stacking interactions with viral DNA. mdpi.comrsc.org For antitubercular agents, placing a single bromo group at C-6 resulted in a substantial tenfold increase in activity compared to the unsubstituted analog. nih.gov Furthermore, in the development of IDO1/TDO dual inhibitors, grafting an acetamido group at the 6-position was found to be favorable for binding. sci-hub.se

C-7 Position: The C-7 position appears to allow for less structural diversity. In the development of IDO1/TDO inhibitors, the modification space at the 7-position was found to be very limited, with most substitutions leading to a loss of activity. sci-hub.se However, for HCV inhibitors, a C-7 fluoro analog showed decent activity, although a C-6 fluoro derivative demonstrated even greater improvement. nih.gov

Table 3: Impact of C-5 and C-6 Substitution on Biological Activity

| Compound Series | Position | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| CB1 Modulators | C-5 | Cl or F | Enhanced potency | nih.gov |

| HIV-1 Integrase Inhibitors | C-6 | Halogenated aniline (B41778) | Markedly improved activity | mdpi.comrsc.org |

| Antitubercular Agents | C-6 | Br | ~10-fold increase in activity | nih.gov |

| IDO1/TDO Inhibitors | C-6 | Acetamido | Favorable for binding | sci-hub.se |

| HCV Inhibitors | C-6 | F | Improved activity over C-7 fluoro analog | nih.gov |

Analysis of Linker Groups and Amide Functions on Receptor Binding and Allostery

The nature of the functional group derived from the C-2 carboxylic acid, typically an amide, and any associated linker groups are critical determinants of receptor binding and allosteric modulation.

The conversion of the C-2 carboxylic acid to a carboxamide is a common and often essential modification. For CB1 receptor allosteric modulators, the carboxamide functionality was found to be a requirement for activity. nih.gov The linker connecting this amide to another part of the molecule is also highly sensitive to structural changes. In the same study, linkers other than an ethylene (B1197577) group between the indole-2-carboxamide and a terminal phenyl ring led to a complete loss of activity. nih.gov

In the context of CysLT1 antagonists, replacing an ester linkage with an amide function was favorable for improving potency, highlighting the superior hydrogen bonding capabilities of the amide N-H group. nih.gov The importance of the amide group in forming hydrogen bonds is a recurring theme, as seen in 2-amidoindole-based anion receptors. researchgate.net

The linker itself can be a key pharmacophoric element. For IDO1/TDO inhibitors, a 4-amino linker was identified as an essential structural moiety. sci-hub.se In a series of D3 dopamine (B1211576) receptor ligands, the rigidity of the linker played a role; compounds containing a double bond in the linker between the indole-2-carboxamide and a piperazinyl moiety showed distinct binding affinities. nih.gov These findings collectively demonstrate that both the amide function and the specific nature of the linker group are pivotal for achieving high-affinity binding and desired pharmacological effects.

Computational Chemistry and Molecular Modeling of 4 Chloro 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbitals (FMO), Natural Bond Orbital (NBO) Analysis)

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. These methods are essential for understanding the intrinsic properties of 4-Chloro-1H-indole-2-carboxylic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on related indole (B1671886) derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, have been used to analyze molecular geometry, vibrational frequencies, and intermolecular interactions, showing good agreement with experimental X-ray diffraction and infrared spectroscopy data. researchgate.netmdpi.com For this compound, DFT calculations would be employed to determine optimized geometry, electrostatic potential maps, and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMO) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. For indole derivatives, these calculations help in understanding their potential as reactants in various chemical and biological processes. nih.gov

Natural Bond Orbital (NBO) Analysis is used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds. mdpi.com NBO analysis provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals. cam.ac.uk This method quantifies hyperconjugative interactions, which are key to understanding molecular stability. researchgate.net For this compound, NBO analysis would reveal the delocalization of electron density between the indole ring, the carboxylic acid group, and the chlorine substituent, providing insights into the electronic effects governing its structure and reactivity.

| Method | Primary Application and Insights |

|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, optimized geometry, and molecular energies. Provides a foundation for other analyses. researchgate.netmdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Determines HOMO-LUMO energy gap to assess chemical reactivity and kinetic stability. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution, intramolecular charge transfer, and hyperconjugative interactions that stabilize the molecule. researchgate.netmdpi.com |

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target.

Studies have shown that the indole-2-carboxylic acid scaffold is a potent inhibitor of various enzymes. For instance, derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase. nih.govnih.gov Docking studies revealed that the indole core and the C2-carboxyl group can form a chelating motif with two Mg²⁺ ions within the enzyme's active site. mdpi.comnih.gov This interaction is critical for the inhibitory activity. Further structural optimizations, including the introduction of halogenated phenyl groups at various positions on the indole ring, have been shown to enhance binding through interactions with other parts of the active site, such as forming π-π stacking interactions with viral DNA. mdpi.comnih.gov

Similarly, indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy. sci-hub.sesci-hub.se Molecular modeling suggests that the carboxyl group is crucial for binding to key amino acids within the active sites of these enzymes. sci-hub.se The 4-amino linker was also identified as an essential structural feature for activity. sci-hub.se

Given these precedents, it is plausible that this compound could be docked into the active sites of these or similar enzymes, where its carboxyl group and indole nitrogen would likely participate in key coordinating interactions. The 4-chloro substituent would influence the electronic properties and could engage in specific hydrophobic or halogen-bonding interactions within the binding pocket.

| Protein Target | Therapeutic Area | Key Interaction Feature |

|---|---|---|

| HIV-1 Integrase | Antiviral (HIV) | Chelation of two Mg²⁺ ions by the indole core and C2-carboxyl group. mdpi.comnih.gov |

| IDO1/TDO | Oncology (Immunotherapy) | Electrostatic interactions of the C2-carboxyl group with active site amino acids. sci-hub.se |

| NMDA Receptor (Glycine site) | Neuroscience | Competitive antagonism at the glycine (B1666218) binding site. |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide valuable information on the stability of a ligand-protein complex, the flexibility of the binding pocket, and the conformational changes that occur upon ligand binding.

For a molecule like this compound, the first step to performing an MD simulation is the generation of a molecular force field topology. The Automated Topology Builder (ATB) and Repository provides pre-calculated topologies for many small molecules, including this compound, which facilitates their use in MD simulations of biomolecular systems. researchgate.net

Once a ligand is docked into a protein's active site, MD simulations can be run to assess the stability of the predicted binding pose. These simulations can confirm whether key interactions, such as hydrogen bonds or metal chelation observed in docking, are maintained over a period of nanoseconds. Such simulations have been employed in studies of related 2-aryl-quinoline-4-carboxylic acid derivatives to demonstrate stable binding to their target. frontiersin.org By analyzing the trajectory of the simulation, researchers can calculate the root-mean-square deviation (RMSD) of the ligand and protein to quantify stability and identify any significant conformational rearrangements.

Comparative Molecular Field Analysis (CoMFA) and Pharmacophore Modeling

Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. Pharmacophore modeling identifies the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target.

While a specific CoMFA study for this compound was not found, this method has been applied to guide the synthesis of more complex analogs. For instance, CoMFA was used to optimize a series of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids as NMDA receptor antagonists.

Pharmacophore models for inhibitors based on the indole-2-carboxylic acid scaffold have been developed from structure-activity relationship (SAR) data. nih.govsci-hub.se These models typically highlight several key features:

A hydrogen bond acceptor: The carboxyl group at the C2 position is critical for activity and often interacts with key residues in the target's active site. sci-hub.se

Aromatic/hydrophobic region: The indole ring itself serves as a crucial hydrophobic anchor.

Hydrogen bond donor: The indole N-H group can act as a hydrogen bond donor. sci-hub.se

Substituent effects: The positions and nature of substituents (like the chloro group at C4) modulate the electronic properties and can introduce additional interactions, such as halogen bonding or hydrophobic contacts, that enhance binding affinity and selectivity.

Prediction of Bioactivity Scores and Drug-Likeness

Computational tools are frequently used to predict the potential biological activities and drug-likeness of small molecules early in the drug discovery process. These predictions help prioritize compounds for synthesis and experimental testing.

Various online platforms, such as SwissADME, can calculate a range of pharmacokinetic (ADME) and physicochemical properties. researchgate.netphytojournal.comnih.govphytojournal.com For this compound, these tools can predict its bioactivity score against different classes of targets (e.g., GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors). Drug-likeness is assessed based on compliance with various established rules and filters that evaluate properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov These predictions provide a preliminary assessment of the molecule's potential to be developed into an orally available drug. nih.govmdpi.comresearchgate.net

| Property | Predicted Value/Interpretation | Significance |

|---|---|---|

| Molecular Formula | C₉H₆ClNO₂ | Defines the elemental composition. |

| Molecular Weight | 195.60 g/mol | Falls within the typical range for drug-like molecules. phytojournal.com |

| XlogP (Predicted) | 2.9 | Indicates moderate lipophilicity, relevant for membrane permeability and solubility. |

| Bioactivity Score | Calculated for various target classes (e.g., enzyme inhibitor, GPCR ligand) to suggest potential biological activities. nih.gov | Helps in prioritizing the molecule for specific biological screenings. |

Note: Specific bioactivity scores are dependent on the prediction algorithm used.

Topological Assessments (e.g., Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), Electron Localization Function (ELF))

Topological analysis of the electron density provides a detailed description of chemical bonding and non-covalent interactions within a molecule.